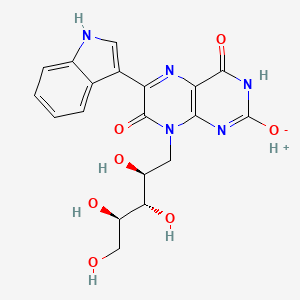
Hbv-IN-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-43 is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication and spread of HBV, thereby offering a promising avenue for antiviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-43 involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The intermediates are then subjected to further chemical transformations, including condensation and reduction reactions, to form this compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and automated purification systems. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Hbv-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HBV replication and infection.
Medicine: The compound is being explored as a potential antiviral agent for the treatment of HBV infections.
Industry: this compound serves as a lead compound in the development of new antiviral drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Hbv-IN-43 involves the inhibition of HBV replication by targeting specific molecular pathways. The compound binds to viral proteins and enzymes essential for the replication process, thereby preventing the virus from multiplying. Key molecular targets include the viral polymerase and other replication-associated proteins. By disrupting these pathways, this compound effectively reduces the viral load in infected cells.
Comparación Con Compuestos Similares
Hbv-IN-43 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Lamivudine: An antiviral drug that inhibits HBV polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a distinct mechanism of action targeting HBV replication.
Tenofovir: A nucleotide analog that inhibits HBV replication through a different pathway.
This compound stands out due to its specific binding affinity and effectiveness in reducing viral replication, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C22H12F4N4O |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
4-[[4-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H12F4N4O/c23-20-17(9-10-18(28-20)22(24,25)26)19-15-3-1-2-4-16(15)21(31)30(29-19)12-14-7-5-13(11-27)6-8-14/h1-10H,12H2 |
Clave InChI |
HXGVIZXINKCDJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=C(N=C(C=C4)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)



![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)







